5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
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Overview
Description
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is a diarylheptanoid, a class of organic compounds characterized by two aromatic rings connected by a heptane chain. This compound is known for its presence in various plants and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one typically involves the condensation of appropriate aromatic aldehydes with heptanone derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds
Scientific Research Applications
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one has several scientific research applications:
Chemistry: Used as a model compound for studying diarylheptanoid chemistry and reactivity.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is achieved through the suppression of key enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another diarylheptanoid with similar anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, shares structural similarities and biological activities.
Diarylheptanoids from Alpinia officinarum: Exhibit similar antiviral and anti-inflammatory activities .
Uniqueness
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is unique due to its specific substitution pattern on the aromatic rings and the heptane chain, which may confer distinct biological activities and reactivity compared to other diarylheptanoids .
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(Z)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one |
InChI |
InChI=1S/C20H22O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-14,22-23H,7-8,10-11H2,1H3/b18-14- |
InChI Key |
OVFDCBYFUJKJCF-JXAWBTAJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC/C(=C/C(=O)CCC2=CC=CC=C2)/O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=CC(=O)CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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